molecular formula C22H19N5O B1674415 Galunisertib CAS No. 700874-72-2

Galunisertib

カタログ番号 B1674415
CAS番号: 700874-72-2
分子量: 369.4 g/mol
InChIキー: IVRXNBXKWIJUQB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Galunisertib (LY2157299) is a small molecular experimental cancer drug previously in development by Eli Lilly . It is a TGF-b inhibitor . Development of galunisertib by Eli Lilly was discontinued in January 2020 . Galunisertib was investigated in a phase II trial for treatment of hepatocellular carcinoma .


Molecular Structure Analysis

Galunisertib is one of the most prolific compounds in the number of structurally characterized polymorphic modifications . Crystal chemical analysis of 11 solvates of galunisertib was carried out using the method of molecular Voronoi–Dirichlet polyhedra .


Physical And Chemical Properties Analysis

Galunisertib has a molecular weight of 369.42 . Its chemical formula is C22H19N5O . It appears as a white to beige powder .

科学的研究の応用

Application in Dermal Fibrosis

Results/Outcomes : Treatment with Galunisertib diminished dermal fibroblast proliferation to homeostatic levels without cytotoxicity at concentrations as high as 10 μM. It significantly enhanced cellular migration and in vitro wound closure starting 24 hours post-injury. A gene expression analysis showed a significant attenuation of fibrotic gene expression, with increased expression of antifibrotic genes .

Application in Cancer Therapy

Results/Outcomes : No dose-limiting toxicities were observed. In the NSCLC cohort, the most frequent treatment-related adverse events were pruritus, fatigue, and decreased appetite. The median duration of response was 7.43 months, with a median progression-free survival of 5.26 months and a median overall survival of 11.99 months. Preliminary efficacy was observed in a subset of patients .

Hepatocellular Carcinoma (HCC) Treatment

Results/Outcomes : The studies indicated that Galunisertib significantly disturbs HCC progression and enhances the efficacy of sorafenib, suggesting a potential treatment strategy for patients with HCC .

Anti-Tumor Immunity

Results/Outcomes : The treatment led to strong dose-dependent anti-tumor activity and complete regressions in some cases. It was found to be CD8+ T cell dependent, increasing T cell numbers in treated tumors and demonstrating the establishment of immunological memory .

Solid Tumors and NSCLC

Results/Outcomes : The study met its primary endpoint, showing that the combination was well tolerated. Preliminary efficacy was observed in a subset of patients with NSCLC .

Colon Carcinoma

Results/Outcomes : The therapy was associated with an enhanced anti-tumor immune-related gene expression profile, suggesting potential benefits in treating colon carcinoma .

Myelodysplastic Syndromes (MDS)

Results/Outcomes : The study reported that 24.4% of patients achieved hematologic improvement erythroid response, and 43.9% achieved erythroid response as per different criteria. The treatment was associated with a significant reduction in fatigue and an acceptable safety profile .

Enhancement of NK Cell Function

Results/Outcomes : Galunisertib enhanced antitumor activity when combined with these agents, suggesting a potential clinical application for improving NK cell function in cancer therapy .

Treatment of Pathological Scars

Results/Outcomes : The treatment with Galunisertib resulted in diminished fibroblast proliferation and enhanced wound closure, indicating its promise as a treatment for pathological scars .

Solid Tumors and NSCLC

Results/Outcomes : The combination was well tolerated, and preliminary efficacy was observed in a subset of patients with NSCLC .

Colon Carcinoma

Results/Outcomes : The combination therapy was associated with improved tumor growth inhibition and complete regressions in some cases .

Breast and Hepatocellular Carcinoma

Results/Outcomes : The combination showed enhanced antitumor activity, supporting the potential use of Galunisertib in these types of cancer .

Safety And Hazards

Galunisertib was found to be well tolerated in a study with patients with advanced hepatocellular carcinoma . The most common treatment-related adverse events were fatigue, abdominal pain, nausea, and increased alkaline phosphatase .

将来の方向性

Galunisertib is currently being studied in combination with nivolumab (anti-PD-1) for the treatment of patients with advanced solid tumors including hepatocellular carcinoma . Incorporating radiation into a treatment regimen including anti-PD-1 therapy and TGFβ blockade would be a reasonable next step .

特性

IUPAC Name

4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O/c1-13-4-2-5-18(25-13)21-20(19-6-3-11-27(19)26-21)15-9-10-24-17-8-7-14(22(23)28)12-16(15)17/h2,4-5,7-10,12H,3,6,11H2,1H3,(H2,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRXNBXKWIJUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C5C=C(C=CC5=NC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220362
Record name Galunisertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galunisertib

CAS RN

700874-72-2
Record name Galunisertib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700874-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galunisertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0700874722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galunisertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11911
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Galunisertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GALUNISERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OKH1W5LZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galunisertib
Reactant of Route 2
Galunisertib
Reactant of Route 3
Reactant of Route 3
Galunisertib
Reactant of Route 4
Galunisertib
Reactant of Route 5
Reactant of Route 5
Galunisertib
Reactant of Route 6
Reactant of Route 6
Galunisertib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。